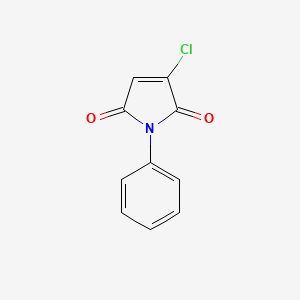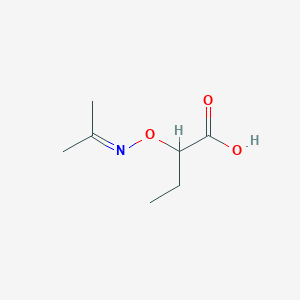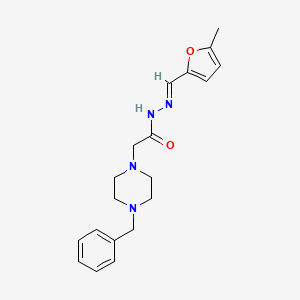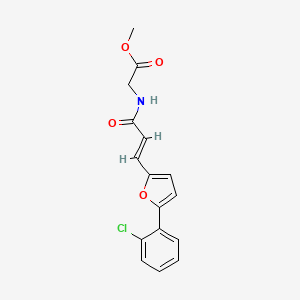
Dihexyl(oxo)tin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexyl(oxo)tin is an organotin compound characterized by the presence of hexyl groups attached to a tin-oxo core Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihexyl(oxo)tin can be synthesized through various methods, including the reaction of tin tetrachloride (SnCl4) with hexylmagnesium bromide (C6H13MgBr) in an inert atmosphere. The reaction typically proceeds as follows:
SnCl4+2C6H13MgBr→(C6H13)2SnCl2+2MgBrCl
The resulting dihexylchlorotin can then be hydrolyzed to form this compound:
(C6H13)2SnCl2+H2O→(C6H13)2SnO+2HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Dihexyl(oxo)tin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: The hexyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of Grignard reagents or organolithium compounds.
Major Products
Oxidation: Higher oxidation state tin compounds, such as tin dioxide (SnO2).
Reduction: Lower oxidation state tin compounds, such as tin(II) chloride (SnCl2).
Substitution: Various organotin compounds with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Dihexyl(oxo)tin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties and as a drug delivery agent.
Industry: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of dihexyl(oxo)tin involves its interaction with cellular components, leading to various biological effects. The compound can bind to proteins and enzymes, altering their function and activity. It can also interact with DNA, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Dibutyltin oxide: Another organotin compound with similar applications but different alkyl groups.
Triphenyltin hydroxide: Used as a pesticide and has different chemical properties.
Tetraethyltin: Used in the semiconductor industry and has different reactivity.
Uniqueness
Dihexyl(oxo)tin is unique due to its specific alkyl groups, which impart distinct chemical and physical properties. Its hexyl groups provide a balance between hydrophobicity and reactivity, making it suitable for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
6840-64-8 |
|---|---|
Fórmula molecular |
C12H26OSn |
Peso molecular |
305.04 g/mol |
Nombre IUPAC |
dihexyl(oxo)tin |
InChI |
InChI=1S/2C6H13.O.Sn/c2*1-3-5-6-4-2;;/h2*1,3-6H2,2H3;; |
Clave InChI |
UQNAOVJKUKYVJT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Sn](=O)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961913.png)


![4-bromo-2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11961944.png)
![N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline](/img/structure/B11961945.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11961948.png)

![4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961953.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(3-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11961959.png)
